molecular formula C32H52N2O2 B4275713 N,N'-(1,10-Decanediyl)bis(1-adamantanecarboxamide) CAS No. 86583-12-2

N,N'-(1,10-Decanediyl)bis(1-adamantanecarboxamide)

Cat. No.: B4275713
CAS No.: 86583-12-2
M. Wt: 496.8 g/mol
InChI Key: ADINJXAKUCNIRG-UHFFFAOYSA-N
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Description

N,N’-1,10-Decanediyldi(1-adamantanecarboxamide) is a compound that features two adamantane moieties connected by a decane chain. Adamantane is a tricyclic cage compound with the formula C10H16, known for its stability and unique structural properties. The incorporation of adamantane fragments in various compounds often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,10-decanediyldi(1-adamantanecarboxamide) typically involves the reaction of 1-adamantanecarboxylic acid with decane-1,10-diamine. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as pyridine to facilitate the formation of the amide bond . The reaction can be summarized as follows:

    Formation of 1-adamantanecarbonyl chloride: 1-adamantanecarboxylic acid is reacted with thionyl chloride (SOCl2) to form 1-adamantanecarbonyl chloride.

    Amidation: The 1-adamantanecarbonyl chloride is then reacted with decane-1,10-diamine in the presence of pyridine to form N,N’-1,10-decanediyldi(1-adamantanecarboxamide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,10-Decanediyldi(1-adamantanecarboxamide) can undergo various chemical reactions, including:

    Oxidation: The adamantane moieties can be oxidized to form hydroxyl or ketone derivatives.

    Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the adamantane rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3·THF) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroxyl or ketone derivatives of the adamantane moieties.

    Reduction: Amines derived from the reduction of the amide bonds.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

N,N’-1,10-Decanediyldi(1-adamantanecarboxamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-1,10-decanediyldi(1-adamantanecarboxamide) is largely dependent on its structural properties. The adamantane moieties enhance the compound’s stability and lipophilicity, allowing it to interact with various molecular targets more effectively. In medicinal applications, it may act by inhibiting viral replication or modulating neurotransmitter systems, similar to other adamantane-based drugs .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and anti-Parkinsonian drug.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral drug with a similar structure to amantadine.

Uniqueness

N,N’-1,10-Decanediyldi(1-adamantanecarboxamide) is unique due to the presence of two adamantane moieties connected by a decane chain, which provides enhanced stability and lipophilicity compared to other similar compounds. This structural feature makes it particularly valuable in applications requiring high stability and lipophilicity .

Properties

IUPAC Name

N-[10-(adamantane-1-carbonylamino)decyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52N2O2/c35-29(31-17-23-11-24(18-31)13-25(12-23)19-31)33-9-7-5-3-1-2-4-6-8-10-34-30(36)32-20-26-14-27(21-32)16-28(15-26)22-32/h23-28H,1-22H2,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADINJXAKUCNIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCCCCCCCNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320089
Record name ST50215968
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86583-12-2
Record name NSC354688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50215968
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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